molecular formula C23H18Br2N2O B14924114 3,5-bis(4-bromophenyl)-1-(3-methoxybenzyl)-1H-pyrazole

3,5-bis(4-bromophenyl)-1-(3-methoxybenzyl)-1H-pyrazole

Cat. No.: B14924114
M. Wt: 498.2 g/mol
InChI Key: HVUWUDSQUVOFST-UHFFFAOYSA-N
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Description

3,5-bis(4-bromophenyl)-1-(3-methoxybenzyl)-1H-pyrazole is a synthetic organic compound that belongs to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms. This particular compound is characterized by the presence of bromophenyl and methoxybenzyl groups, which may impart unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-bis(4-bromophenyl)-1-(3-methoxybenzyl)-1H-pyrazole typically involves the condensation of appropriate hydrazines with 1,3-diketones or their equivalents. The reaction conditions may include:

    Solvent: Common solvents include ethanol, methanol, or acetic acid.

    Catalysts: Acidic or basic catalysts may be used to facilitate the reaction.

    Temperature: The reaction is often carried out at elevated temperatures, ranging from 50°C to 150°C.

Industrial Production Methods

Industrial production methods for such compounds may involve:

    Batch or Continuous Flow Reactors: To ensure consistent quality and yield.

    Purification Techniques: Such as recrystallization, chromatography, or distillation to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

3,5-bis(4-bromophenyl)-1-(3-methoxybenzyl)-1H-pyrazole can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Halogen atoms can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

    Oxidation: May lead to the formation of carboxylic acids or ketones.

    Reduction: May yield alcohols or amines.

    Substitution: Can produce various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a potential bioactive compound with antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects.

    Industry: Used in the development of new materials or as intermediates in chemical manufacturing.

Mechanism of Action

The mechanism of action of 3,5-bis(4-bromophenyl)-1-(3-methoxybenzyl)-1H-pyrazole would depend on its specific application. Generally, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to various biological effects. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interference with cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 3,5-bis(4-chlorophenyl)-1-(3-methoxybenzyl)-1H-pyrazole
  • 3,5-bis(4-fluorophenyl)-1-(3-methoxybenzyl)-1H-pyrazole
  • 3,5-bis(4-methylphenyl)-1-(3-methoxybenzyl)-1H-pyrazole

Uniqueness

The presence of bromine atoms in 3,5-bis(4-bromophenyl)-1-(3-methoxybenzyl)-1H-pyrazole may impart unique electronic and steric properties, potentially leading to different reactivity and biological activity compared to its analogs with other substituents.

Properties

Molecular Formula

C23H18Br2N2O

Molecular Weight

498.2 g/mol

IUPAC Name

3,5-bis(4-bromophenyl)-1-[(3-methoxyphenyl)methyl]pyrazole

InChI

InChI=1S/C23H18Br2N2O/c1-28-21-4-2-3-16(13-21)15-27-23(18-7-11-20(25)12-8-18)14-22(26-27)17-5-9-19(24)10-6-17/h2-14H,15H2,1H3

InChI Key

HVUWUDSQUVOFST-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)CN2C(=CC(=N2)C3=CC=C(C=C3)Br)C4=CC=C(C=C4)Br

Origin of Product

United States

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